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Compound of Interest

(1R,2R)-(+)-1-Phenylipropylene
Compound Name:
oxide

cat. No.: B7801086

Executive Summary

(1R,2R)-1-Phenylpropylene oxide (CAS: 14212-54-5), also known as (1R,2R)-2-methyl-3-
phenyloxirane, is a high-value chiral electrophile used primarily in the asymmetric synthesis of
vicinal amino alcohols. Its rigid stereochemical framework serves as a "chiral anchor," allowing
researchers to access the pharmacologically vital erythro-phenylpropanolamine manifold (e.qg.,
Norephedrine, Ephedrine) with high diastereoselectivity.

This guide details the production of this building block via Hydrolytic Kinetic Resolution (HKR),
analyzes its regioselective ring-opening mechanics, and provides a validated workflow for
converting it into bioactive API intermediates.

Molecular Architecture & Reactivity Profile[1]

The utility of (1R,2R)-1-phenylpropylene oxide stems from the electronic disparity between its
two electrophilic carbons. Unlike symmetric epoxides, the phenyl ring at C1 and the methyl
group at C2 create distinct steric and electronic environments, enabling regiodivergent
synthetic pathways.
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Specification

IUPAC Name

(2R,3R)-2-methyl-3-phenyloxirane

Common Name

trans-(1R,2R)-

-Methylstyrene oxide

CAS Number

14212-54-5

Molecular Weight

134.18 g/mol

Stereochemistry

trans-configuration; (1R, 2R) absolute

configuration

Boiling Point

201-207 °C

Key Reactivity

Nucleophilic Ring Opening (SN2), Lewis Acid

Catalysis

Structural Diagram & Attack Vectors

The diagram below illustrates the two competing sites for nucleophilic attack. Control over

these pathways is the central challenge in using this building block.

_ _ Path A: C1 (Benzylic) Attack
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Figure 1: Regiodivergent reactivity map. Path B is the standard route for synthesizing

Ephedrine-class drugs.

Production Strategy: Jacobsen Hydrolytic Kinetic

Resolution (HKR)
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While asymmetric epoxidation (e.g., Shi or Jacobsen epoxidation) is possible, the most robust
industrial method for obtaining high enantiomeric excess (ee > 99%) is the Hydrolytic Kinetic
Resolution (HKR) of the racemic epoxide.

The Mechanism

The HKR utilizes a chiral Cobalt-Salen complex to selectively hydrolyze the unwanted
enantiomer into a water-soluble diol, leaving the desired epoxide intact.

Catalyst: (R,R)-Co(salen) (Jacobsen's Catalyst).

Substrate: Racemic trans-

-methylstyrene oxide.

Selectivity Rule: The (R,R)-catalyst preferentially hydrolyzes the (1S,2S)-enantiomer.

Result: Recovery of unreacted (1R,2R)-epoxide.

Experimental Protocol: HKR of Racemic -Methylstyrene
Oxide[1]

Reagents:

Racemic trans-

-methylstyrene oxide (1.0 equiv)

¢ (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(ll) (0.5 mol%)

o Acetic acid (2.0 equiv relative to catalyst, for activation)

o Water (0.55 equiv)

e THF (minimal, optional for solubility)

Step-by-Step Methodology:
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Catalyst Activation: In a flask open to air, dissolve the Co(ll)-salen precatalyst in toluene. Add
acetic acid and stir for 1 hour at room temperature to generate the active Co(lll)-salen
species. Evaporate solvent to dryness to obtain the brown solid catalyst.

Reaction Setup: Dissolve the racemic epoxide and the activated catalyst in a minimal
amount of THF (or run neat if liquid).

Hydrolysis: Cool the mixture to 0°C. Slowly add water (0.55 equiv) dropwise.
Resolution: Allow the mixture to warm to room temperature and stir for 14—24 hours.

Workup: Dilute with hexanes. The (1S,2S)-diol will precipitate or separate as an olil. Filter or
decant.[1]

Purification: The hexane layer contains the desired (1R,2R)-epoxide. Dry over Na2S04,
concentrate, and purify via vacuum distillation (bp ~85°C at 15 mmHg) or flash
chromatography (SiO2, Hexane/EtOAc 95:5).

Yield/Purity Targets:
e Yield: 40-45% (theoretical max 50%).
o Enantiomeric Excess (ee): >98% (determined by chiral GC).[2]

Mechanistic Guide to Ring Opening

The most critical application of (1R,2R)-1-phenylpropylene oxide is its conversion into chiral
amino alcohols. The stereochemical outcome depends entirely on the regioselectivity of the
ring opening.

The "Steric vs. Electronic" Tug-of-War[1]

o C1 (Benzylic): Electronically activated by the phenyl ring (stabilizes developing positive
charge). Vulnerable to attack under acidic conditions.

e C2 (Homobenzylic): Sterically more accessible than C1 (Methyl < Phenyl). Vulnerable to
attack by strong nucleophiles under basic/neutral conditions.[1]
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Pathway Analysis: Synthesis of (1R,2S)-Amino Alcohols

To synthesize Norephedrine or Ephedrine analogs (which have the erythro or anti
configuration), one must attack the (1R,2R)-epoxide at C2 with inversion of configuration.

Reaction: (1R,2R)-Epoxide + Amine

(1R,2S)-Amino Alcohol

Parameter Recommended Condition Mechanism

. Primary/Secondary Amines
Nucleophile SN2
(e.g., MeNH2, NH3)

Protic solvents assist epoxide
Ethanol, Methanol, or o ) )
Solvent o activation via H-bonding
Acetonitrile ) o
without fully protonating it.

Avoid Lewis Acids. Use mild ) S N
Lewis acids risk shifting attack

Additives bases (e.g., K2CO3) if amine
) to C1.
salt is used.
Requires thermal energy to
Temperature Reflux (60-80°C)

overcome steric barrier at C2.

Workflow Diagram: Synthesis of Norephedrine Analogs
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Starting Material
(1R,2R)-1-Phenylpropylene Oxide

:

Nucleophilic Attack
Reagent: Methylamine / MeOH
Temp: 60°C

l

Transition State
SN2 Attack at C2 (Homobenzylic)
Inversion of Configuration

Major Pathway (>90% Regioselectivity)

Product: (-)-Ephedrine / Analog
Config: (1R, 2S)
Structure: Ph-CH(OH)-CH(NHMe)-Me

Click to download full resolution via product page

Figure 2: Synthetic workflow for converting the epoxide to (1R,2S)-Ephedrine derivatives.

Case Study: Synthesis of (1R,2S)-Norephedrine

This protocol demonstrates the conversion of the building block into (1R,2S)-Norephedrine
(Phenylpropanolamine), a key sympathomimetic agent.

Rationale
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Direct amination of the epoxide at the C2 position establishes the amino group while inverting
the stereocenter from R to S. The C1 hydroxyl group retains its R configuration.

Protocol

o Preparation: Charge a high-pressure reaction vessel (bomb) with (1R,2R)-1-phenylpropylene
oxide (10 mmol) and Methanol (20 mL).

e Amination: Cool to -78°C and condense liquid Ammonia (approx. 50 mmol, 5 equiv) into the
vessel. Alternatively, use a saturated solution of NH3 in MeOH.

¢ Reaction: Seal the vessel and heat to 65°C for 12 hours.

o Note: High concentration of amine favors the bimolecular SN2 mechanism at C2 over
unimolecular rearrangement.

o Workup: Cool to room temperature and carefully vent excess ammonia. Concentrate the
methanol solution under reduced pressure.

e |solation: The residue is dissolved in dilute HCI (1M) and washed with ether (to remove non-
basic byproducts). The aqueous layer is basified (pH > 12) with NaOH and extracted into
CH2Cl2.

e Result: Evaporation yields (1R,2S)-2-amino-1-phenylpropan-1-ol (Norephedrine) as the
major diastereomer.

Data Summary Table

Component Configuration Role

Substrate (1R, 2R) Chiral Scaffold

Attack Site C2 (Homobenzylic) Regio-determinant
Mechanism SN2 (Inversion) Stereo-determinant
Product (1R, 29) Erythro-amino alcohol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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